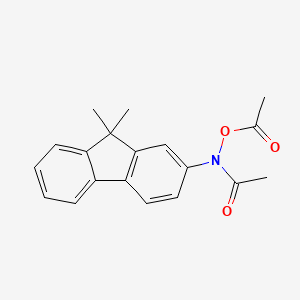

N-(Acetyloxy)-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide

Description

Properties

IUPAC Name |

[acetyl-(9,9-dimethylfluoren-2-yl)amino] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-12(21)20(23-13(2)22)14-9-10-16-15-7-5-6-8-17(15)19(3,4)18(16)11-14/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHDXMCSQXOANC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80748554 | |

| Record name | N-(Acetyloxy)-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80748554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88509-82-4 | |

| Record name | N-(Acetyloxy)-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80748554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetoxy-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide typically involves the following steps:

Starting Material: The synthesis begins with 9,9-dimethyl-9H-fluorene.

Bromination: The fluorene is brominated at the 2-position using bromine or N-bromosuccinimide (NBS) to yield 2-bromo-9,9-dimethyl-9H-fluorene.

Amination: The bromo compound is then subjected to nucleophilic substitution with an amine, such as acetamide, to form N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide.

Acetoxylation: Finally, the acetamide derivative is acetoxylated using acetic anhydride in the presence of a catalyst like pyridine to yield N-Acetoxy-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Acetoxy-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different derivatives.

Substitution: The acetoxy and acetamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce fluorenylamines .

Scientific Research Applications

N-(Acetyloxy)-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide, also known by its CAS number 88509-82-4, is a chemical compound with applications in chemistry, biology, and industry . It features a fluorenyl group with acetoxy and acetamide functionalities.

Scientific Research Applications

- Chemistry this compound serves as a building block in synthesizing complex organic molecules and materials.

- Biology This compound is useful in studies involving enzyme inhibition and protein interactions.

- Industry It plays a role in producing organic electronic materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation Oxidation can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- Reduction Reduction reactions can remove oxygen-containing groups or convert the compound into different derivatives. Reducing agents often used are lithium aluminum hydride () and sodium borohydride ().

- Substitution The acetoxy and acetamide groups can be substituted with other functional groups under appropriate conditions. Reagents like sodium hydride () and various alkyl halides can be used for substitution reactions.

The specific products of these reactions depend on the conditions and reagents used. Oxidation may yield fluorenone derivatives, while reduction could produce fluorenylamines.

Mechanism of Action

The mechanism of action of N-Acetoxy-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with biological molecules. The fluorenyl group can intercalate with DNA or interact with proteins, affecting their function and activity .

Comparison with Similar Compounds

Research Findings and Implications

Metabolic Studies

- Deacetylation rates in fluorene acetamides depend on substituent position and electronic effects. For example, N-(1-hydroxy-2-fluorenyl)acetamide is rapidly deacetylated, whereas the 7-hydroxy analog is resistant .

Material Performance

- Fluorene-based compounds with dimethyl substituents exhibit higher glass transition temperatures (Tg) than non-alkylated analogs, improving device longevity in OLEDs .

Biological Activity

N-(Acetyloxy)-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide is a compound of significant interest due to its unique structural characteristics and associated biological activities. This article delves into its synthesis, biological mechanisms, and potential applications, supported by research findings and data tables.

Compound Overview

- Chemical Structure : The compound features a fluorenyl moiety with acetamide and acetoxy functional groups.

- Molecular Formula : C${16}$H${17}$N${1}$O${3}$

- Molecular Weight : Approximately 285.31 g/mol

- Physical Form : Typically appears as a white to almost white powder or crystalline solid.

- Melting Point : Ranges from 244°C to 248°C.

Synthesis Methods

The synthesis of this compound involves several key steps:

- Starting Material : Begin with 9,9-dimethyl-9H-fluorene.

- Bromination : Brominate at the 2-position using bromine or N-bromosuccinimide (NBS) to yield 2-bromo-9,9-dimethyl-9H-fluorene.

- Amination : Perform nucleophilic substitution with acetamide to form N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide.

- Acetoxylation : Acetoxylate using acetic anhydride in the presence of a catalyst like pyridine.

Biological Activity

This compound exhibits various biological activities, particularly in the context of cancer research:

Anticancer Properties

Research indicates that compounds similar to this compound possess significant anti-cancer properties. These activities are often attributed to their ability to:

- Inhibit tumor growth

- Induce apoptosis in cancer cells

- Modulate signaling pathways associated with cell proliferation and survival.

The mechanism of action involves several interactions:

- DNA Intercalation : The fluorenyl group may intercalate with DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound can interact with specific enzymes and receptors, influencing metabolic pathways and cellular functions.

- Hydrolysis : The acetoxy group can undergo hydrolysis, releasing acetic acid that may interact with biological targets.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds:

- Cytotoxicity Assays : A study on thiosemicarbazones derived from acetylpyridine showed potent cytotoxic effects against glioblastoma multiforme and breast adenocarcinoma at nanomolar concentrations. Morphological changes indicative of apoptosis were observed .

- Inhibition Studies : Compounds structurally related to this compound were tested for their ability to inhibit various cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential .

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(Acetyloxy)-N-(9,9-dimethyl-9H-fluoren-2-yl)acetamide in laboratory settings?

- Methodological Answer : The synthesis typically begins with 9,9-dimethylfluoren-2-amine. Acetylation is achieved using acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate. Subsequent introduction of the acetyloxy group involves esterification with acetic anhydride under acidic or catalytic conditions. Key intermediates should be purified via column chromatography or recrystallization, with structural confirmation using -NMR and IR spectroscopy .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

- Methodological Answer :

- - and -NMR : Assign substituent positions on the fluorene core and confirm acetyl/acetoxy group integration.

- IR Spectroscopy : Identify carbonyl stretches (C=O) from acetamide (~1650 cm) and acetyloxy (~1740 cm).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS or MALDI-TOF).

- X-ray Crystallography (if crystalline): Resolve steric effects of the 9,9-dimethyl groups .

Q. How does the 9,9-dimethyl substitution influence the compound’s solubility and stability?

- Methodological Answer : The dimethyl groups increase hydrophobicity, reducing solubility in polar solvents (e.g., water, methanol). Stability assessments require thermogravimetric analysis (TGA) and accelerated degradation studies under varying pH and temperature. Solubility can be enhanced via co-solvents (e.g., DMSO:water mixtures) or surfactant-mediated dispersion .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. For example, the acetyloxy group’s electron-withdrawing effect can be analyzed to predict regioselectivity in reactions with nucleophiles (e.g., amines). Molecular dynamics simulations assess steric hindrance from the 9,9-dimethyl groups .

Q. What strategies resolve contradictions in reported biological activities of structurally related acetamide derivatives?

- Methodological Answer : Conduct comparative bioassays under standardized conditions (e.g., fixed concentrations, cell lines). Validate purity via HPLC (>95%) and control for batch-to-batch variability. Use orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to differentiate direct target effects from nonspecific interactions. Meta-analyses of published IC values can identify outliers due to methodological differences .

Q. How does steric hindrance from the 9,9-dimethyl groups influence photophysical properties in optoelectronic applications?

- Methodological Answer : Compare UV-Vis absorption/emission spectra with non-methylated analogs. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, while cyclic voltammetry evaluates HOMO/LUMO levels. The dimethyl groups may reduce aggregation-induced quenching in OLEDs, enhancing device efficiency. Computational studies (e.g., TD-DFT) correlate steric effects with emission wavelength shifts .

Q. What experimental designs mitigate side reactions during the synthesis of this compound?

- Methodological Answer :

- Protection/Deprotection : Use Fmoc groups to shield reactive amines during acetylation, followed by cleavage with piperidine .

- Temperature Control : Maintain reactions below 0°C to suppress acetyl migration.

- In Situ Monitoring : Employ TLC or inline IR to detect intermediates and optimize reaction quenching .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-validate data using high-purity samples (≥99%) and calibrated instruments. Compare with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian). Polymorphism studies (via XRD) identify crystalline vs. amorphous forms, which may alter thermal properties .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.